

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbiurea

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Compound of Interest

Compound Name: *1-Methylhydrazine-1,2-dicarboxamide*

Cat. No.: *B12795339*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbiurea, systematically known as N-methyl-N'-carbamoylurea, is a derivative of biurea. As with many small molecules in drug discovery and development, a thorough understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-methylbiurea, details relevant experimental protocols, and presents logical workflows for its analysis.

Chemical Identity and Structure

The accurate identification of a chemical entity is paramount for any scientific investigation. The compound of interest, 3-methylbiurea, is most precisely named N-methyl-N'-carbamoylurea.

Molecular Structure:

To ensure unambiguous identification, the following identifiers are crucial:

Identifier	Value
Systematic Name	N-methyl-N'-carbamoylurea
Molecular Formula	C3H7N3O2
Molecular Weight	117.11 g/mol
CAS Number	684-93-5

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylbiurea is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in the public domain. Therefore, where experimental data is unavailable, computationally predicted values from reliable sources are provided.

Property	Value	Source
Melting Point	124 °C (decomposes)	Experimental
Boiling Point	188.3°C at 760 mmHg (Predicted)	Computational
Water Solubility	Soluble	Experimental
logP (Octanol-Water Partition Coefficient)	-0.302 (Predicted)	Computational
pKa (Acid Dissociation Constant)	12.365 (Predicted)	Computational

Note on Predicted Data: Predicted values are generated using sophisticated algorithms that model molecular behavior. While they provide valuable estimations, they should be confirmed by experimental methods for critical applications.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are general protocols applicable to urea derivatives like 3-

methylbiurea.

Melting Point Determination

Methodology:

- Apparatus: Capillary melting point apparatus.
- Sample Preparation: A small amount of finely powdered, dry 3-methylbiurea is packed into a capillary tube to a height of 2-3 mm.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C/min.
 - The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.
 - For a compound that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.

Solubility Determination (Shake-Flask Method)

Methodology:

- Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).
- Procedure:
 - An excess amount of 3-methylbiurea is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

- The flask is agitated in a shaker bath at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
- The suspension is then centrifuged or filtered to remove undissolved solid.
- The concentration of 3-methylbiurea in the clear supernatant is determined using a validated analytical method.

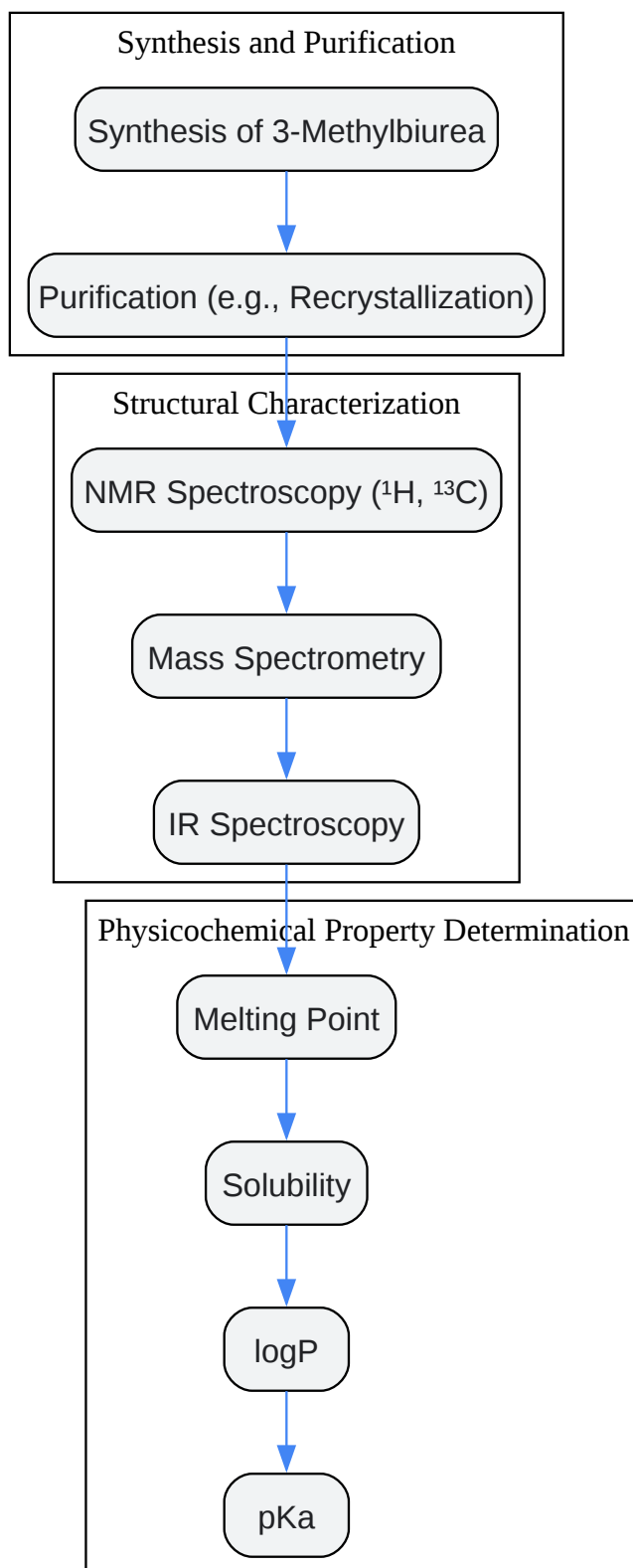
LogP Determination (Shake-Flask Method)

Methodology:

- Apparatus: Separatory funnel, temperature-controlled shaker, centrifuge, and an analytical instrument (e.g., HPLC-UV).
- Procedure:
 - A known amount of 3-methylbiurea is dissolved in one of the immiscible phases (n-octanol or water, pre-saturated with the other phase).
 - The two phases are combined in a separatory funnel in a defined volume ratio.
 - The funnel is shaken at a constant temperature until partitioning equilibrium is achieved.
 - The mixture is centrifuged to ensure complete phase separation.
 - The concentration of 3-methylbiurea in both the n-octanol and aqueous phases is determined.
 - The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

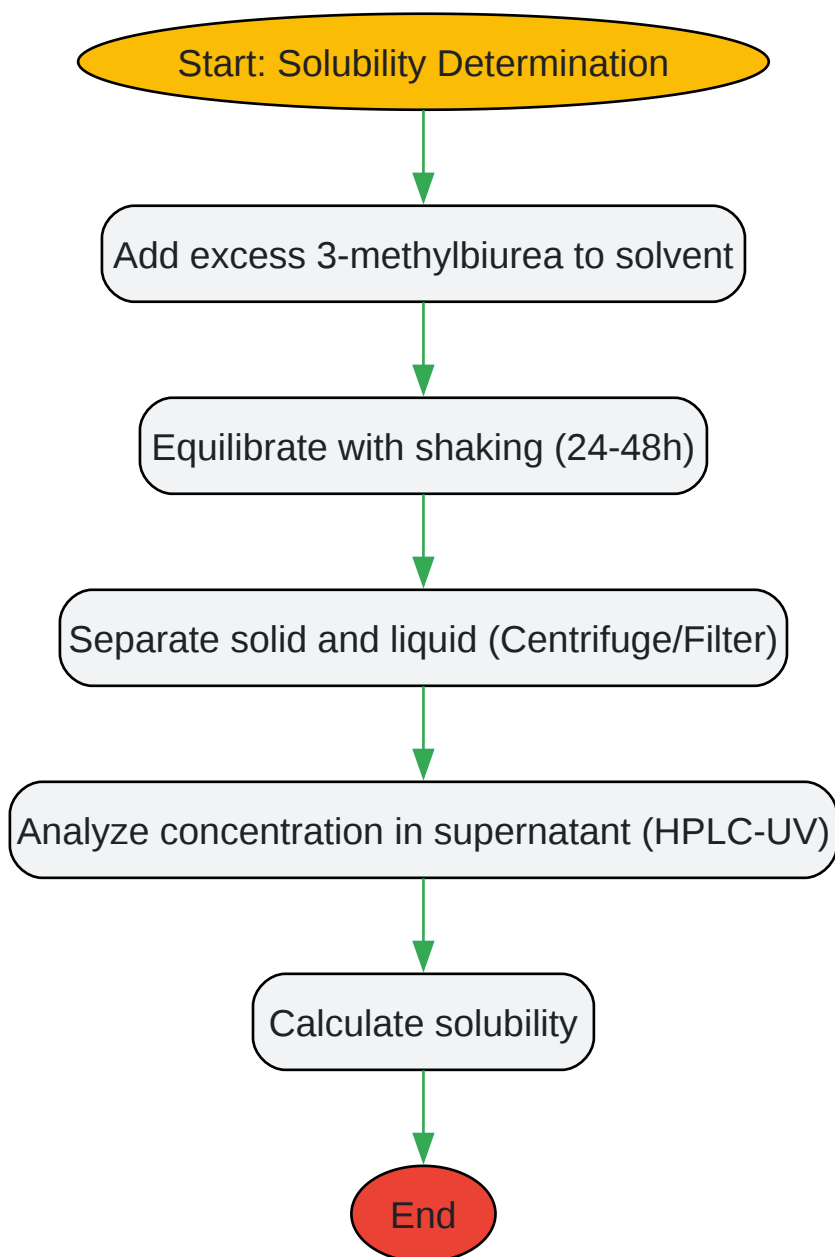
Logical and Experimental Workflows

Visualizing the workflow for the physicochemical characterization of a compound like 3-methylbiurea can aid in planning and execution. The following diagrams, generated using the DOT language, illustrate a logical approach.



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Caption: A logical workflow for the synthesis, characterization, and physicochemical analysis of 3-methylbiurea.



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Caption: An experimental workflow for determining the aqueous solubility of 3-methylbiurea.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-methylbiurea (N-methyl-N'-carbamoylurea). While some experimental data is available, further empirical studies are necessary to fully characterize this compound. The provided experimental protocols and workflows offer a systematic approach for researchers and drug development professionals to generate robust and reliable data, which is essential for advancing the scientific understanding and potential applications of this molecule.

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